3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide
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Overview
Description
3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide is a complex organic compound with a unique structure that includes an indole core, benzylamino, and methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable leaving group on the indole core.
Addition of Methoxybenzyl Group: The methoxybenzyl group can be added via a Friedel-Crafts alkylation reaction, where the indole core reacts with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: NBS, radical initiators, and light or heat.
Reduction: LiAlH4, sodium borohydride (NaBH4), and appropriate solvents like ether.
Substitution: Benzylamine, suitable leaving groups, and solvents like dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole core, but differ in their functional groups and biological activities.
Benzylamino Compounds: Molecules like benzylamine and its derivatives, which share the benzylamino group but have different core structures.
Uniqueness
3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H25N3O3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[(benzylamino)methyl]-N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide |
InChI |
InChI=1S/C25H25N3O3/c1-31-22-10-7-19(8-11-22)16-28-17-21(15-26-14-18-5-3-2-4-6-18)23-12-9-20(13-24(23)28)25(29)27-30/h2-13,17,26,30H,14-16H2,1H3,(H,27,29) |
InChI Key |
XJKFFGYMURUEFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)C(=O)NO)CNCC4=CC=CC=C4 |
Origin of Product |
United States |
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